molecular formula C9H10FNO2 B8435903 1-(2-Amino-5-fluoro-3-methoxy phenyl)ethanone

1-(2-Amino-5-fluoro-3-methoxy phenyl)ethanone

Cat. No.: B8435903
M. Wt: 183.18 g/mol
InChI Key: FCPBHFGFPWBXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-5-fluoro-3-methoxy phenyl)ethanone is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

1-(2-amino-5-fluoro-3-methoxyphenyl)ethanone

InChI

InChI=1S/C9H10FNO2/c1-5(12)7-3-6(10)4-8(13-2)9(7)11/h3-4H,11H2,1-2H3

InChI Key

FCPBHFGFPWBXKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)OC)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-4-fluoro-6-methoxy aniline (4.80 g, 21.8 mmol), which had been obtained in Reference example 3(3a), in 1,4-dioxane (200 mL), tributyl (1-ethoxy vinyl) tin (11.1 mL, 32.7 mmol) and tetrakistriphenyl phosphine palladium (2.52 g, 2.18 mmol) were added, and the mixture was stirred for 16 hours at 100° C. After cooling the reaction solution to room temperature, 1 N aqueous hydrogen chloride solution (100 mL) was added and stirred further for 2 hours. The reaction solution was concentrated under reduced pressure, neutralized by adding 1 N aqueous sodium hydroxide solution, and then extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (n-hexane/ethyl acetate=4/1) to give the title compound as a yellow solid substance (2.80 g, yield 70%).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakistriphenyl phosphine palladium
Quantity
2.52 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
70%

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-4-fluoro-6-methoxy aniline (4.80 g, 21.8 mmol), which had been obtained in Reference example 5 (5a), in 1,4-dioxane (200 mL), tributyl (1-ethoxy vinyl) tin (11.1 mL, 32.7 mmol) and tetrakistriphenyl phosphine palladium (2.52 g, 2.18 mmol) were added, and the mixture was stirred for 16 hours at 100° C. After cooling the reaction solution to room temperature, 1 N aqueous hydrogen chloride solution (100 mL) was added and stirred further for 2 hours. The reaction solution was concentrated under reduced pressure, neutralized by adding 1 N aqueous sodium hydroxide solution, and then extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (n-hexane/ethyl acetate=4/1) to give the title compound as a yellow solid substance (2.80 g, yield 70%).
Quantity
4.8 g
Type
reactant
Reaction Step One
[Compound]
Name
example 5 ( 5a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
tetrakistriphenyl phosphine palladium
Quantity
2.52 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
70%

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